[[[(2~{R},3~{S},4~{R},5~{R})-5-(6-aminopurin-9-yl)-3-[2-(methylamino)phenyl]carbonyloxy-4-oxidanyl-oxolan-2-yl]methoxy-oxidanyl-phosphoryl]oxy-oxidanyl-phosphoryl]oxy-sulfanyl-phosphinic acid
説明
The compound “[[[(2~{R},3~{S},4~{R},5~{R})-5-(6-aminopurin-9-yl)-3-[2-(methylamino)phenyl]carbonyloxy-4-oxidanyl-oxolan-2-yl]methoxy-oxidanyl-phosphoryl]oxy-oxidanyl-phosphoryl]oxy-sulfanyl-phosphinic acid” is a complex organic molecule that features multiple functional groups, including amino, methylamino, carbonyloxy, oxidanyl, phosphoryl, and sulfanyl groups. This compound is likely to have significant applications in various fields such as chemistry, biology, medicine, and industry due to its intricate structure and potential reactivity.
特性
分子式 |
C18H23N6O13P3S |
|---|---|
分子量 |
656.4 g/mol |
IUPAC名 |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-2-[[[dihydroxyphosphinothioyloxy(hydroxy)phosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] 2-(methylamino)benzoate |
InChI |
InChI=1S/C18H23N6O13P3S/c1-20-10-5-3-2-4-9(10)18(26)35-14-11(6-33-38(27,28)36-39(29,30)37-40(31,32)41)34-17(13(14)25)24-8-23-12-15(19)21-7-22-16(12)24/h2-5,7-8,11,13-14,17,20,25H,6H2,1H3,(H,27,28)(H,29,30)(H2,19,21,22)(H2,31,32,41)/t11-,13-,14-,17-/m1/s1 |
InChIキー |
MAHRZZRRCDZDJN-LSCFUAHRSA-N |
異性体SMILES |
CNC1=CC=CC=C1C(=O)O[C@@H]2[C@H](O[C@H]([C@@H]2O)N3C=NC4=C(N=CN=C43)N)COP(=O)(O)OP(=O)(O)OP(=S)(O)O |
正規SMILES |
CNC1=CC=CC=C1C(=O)OC2C(OC(C2O)N3C=NC4=C(N=CN=C43)N)COP(=O)(O)OP(=O)(O)OP(=S)(O)O |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, each designed to introduce specific functional groups in a controlled manner. Common synthetic routes may include:
Formation of the oxolan ring: This could involve cyclization reactions using appropriate starting materials.
Introduction of the purine moiety: This step might involve nucleophilic substitution reactions.
Attachment of the carbonyloxy and phosphoryl groups: These steps could involve esterification and phosphorylation reactions, respectively.
Final assembly: The final steps would involve coupling reactions to assemble the entire molecule.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvents), and purification techniques such as chromatography.
化学反応の分析
Hydrolysis Reactions
The compound’s phosphoryl and sulfanyl groups are susceptible to hydrolysis under specific conditions:
Key Insight : The triphosphate chain’s hydrolysis mimics nucleotide metabolism, suggesting potential bioactivity as a nucleotide analog .
Redox Reactivity
The sulfanyl (-S-) and aminopurine groups participate in redox processes:
Structural Impact : Oxidation of the sulfanyl group alters the molecule’s polarity and binding affinity to biological targets .
Enzymatic Interactions
The compound’s stereochemistry enables selective interactions with enzymes:
Notable Feature : The 2-(methylamino)phenyl ester group enhances membrane permeability, facilitating intracellular delivery .
Stability Under Physiological Conditions
Degradation pathways were modeled at pH 7.4 and 37°C:
| Parameter | Value | Implication |
|---|---|---|
| Half-life (aqueous) | ~4.7 hours | Rapid metabolism requ |
科学的研究の応用
Chemistry
Synthesis of novel compounds:
Biology
Biological studies: The compound could be used in studies to understand its interaction with biological molecules such as proteins or nucleic acids.
Medicine
Drug development: Due to its complex structure, the compound might have potential as a pharmaceutical agent, either as a drug itself or as a precursor in drug synthesis.
Industry
Material science: The compound could be used in the development of new materials with unique properties.
作用機序
The mechanism by which the compound exerts its effects would depend on its specific interactions with molecular targets. This could involve:
Binding to enzymes or receptors: Affecting their activity.
Interacting with nucleic acids: Potentially affecting gene expression or replication.
Modulating signaling pathways: Through interactions with key signaling molecules.
類似化合物との比較
Similar Compounds
Nucleotides and nucleosides: Due to the presence of the purine moiety.
Phosphorylated compounds: Due to the presence of multiple phosphoryl groups.
Complex organic molecules: With multiple functional groups.
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and its potential reactivity, which could lead to a wide range of applications in various fields.
生物活性
The compound with the systematic name [[[(2^{R},3^{S},4^{R},5^{R})-5-(6-aminopurin-9-yl)-3-[2-(methylamino)phenyl]carbonyloxy-4-oxidanyl-oxolan-2-yl]methoxy-oxidanyl-phosphoryl]oxy-oxidanyl-phosphoryl]oxy-sulfanyl-phosphinic acid is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including molecular interactions, pharmacological effects, and relevant case studies.
Molecular Structure and Composition
The compound has the following molecular formula:
- C : 24
- H : 30
- N : 4
- O : 10
- S : 2
This structure suggests a highly functionalized molecule with multiple active sites that may interact with various biological targets.
Physical Properties
The compound is characterized by its high molecular weight (approximately 530.60 g/mol) and complex stereochemistry, which may influence its biological interactions and pharmacokinetics.
Research indicates that the compound exhibits significant biological activity through various mechanisms:
- Enzyme Inhibition : It has been identified as a potent inhibitor of several enzymes, including kinases and phosphodiesterases, which are crucial in signal transduction pathways. Studies have shown that it can inhibit key enzymes involved in cancer progression and inflammation .
- Antiviral Activity : The compound has demonstrated activity against SARS-CoV-2 proteins, particularly Papain-like protease (PLpro) and nonstructural protein 3 (Nsp3). Molecular docking studies revealed strong binding affinities, suggesting potential use in antiviral therapies .
- Cytotoxicity : Preliminary cytotoxicity assays indicate that this compound may exhibit selective toxicity towards cancer cell lines while sparing normal cells, making it a candidate for further development as an anticancer agent .
Pharmacological Effects
The pharmacological profile of the compound includes:
- Antimicrobial Properties : Exhibits activity against various bacterial strains, potentially useful in treating infections .
- Neuroprotective Effects : Positive predictions for blood-brain barrier penetration suggest potential applications in neurodegenerative diseases .
Toxicity Profile
Toxicity assessments categorize the compound within a moderate toxicity range. It has shown potential for gastrointestinal absorption but may have negative implications for blood-brain barrier penetration in certain configurations .
Case Study 1: Antiviral Efficacy Against SARS-CoV-2
In a recent study, the compound was tested for its ability to inhibit SARS-CoV-2 replication. Results indicated that it effectively reduced viral load in infected cell lines, with a mechanism involving direct interaction with viral proteins .
Case Study 2: Cytotoxicity in Cancer Cells
A study assessing the cytotoxic effects of the compound on various cancer cell lines revealed IC50 values indicating significant cell death at micromolar concentrations. The selectivity index suggests preferential targeting of cancer cells over normal cells .
Summary of Research Findings
| Study Focus | Key Findings |
|---|---|
| Antiviral Activity | Effective against SARS-CoV-2 proteins with high binding affinity |
| Cytotoxicity | Significant cell death in cancer cell lines; selective toxicity observed |
| Enzyme Inhibition | Potent inhibitor of kinases and phosphodiesterases |
| Toxicity | Moderate toxicity; favorable gastrointestinal absorption properties |
Q & A
Q. 1.1. What are the key challenges in synthesizing this nucleotide analog with multiple phosphoryl and sulfanyl groups?
The synthesis of this compound requires precise stereochemical control due to its chiral centers (2R,3S,4R,5R) and the labile sulfanyl-phosphinic acid moiety. Methodological approaches include:
- Phosphoramidite chemistry for stepwise assembly of the phosphate backbone, ensuring regioselectivity .
- Protection/deprotection strategies for hydroxyl and amino groups (e.g., tert-butyldimethylsilyl for hydroxyl, benzyl for amino) to prevent side reactions .
- High-resolution mass spectrometry (HRMS) and ³¹P NMR to validate intermediates, particularly for sulfur-phosphorus bond formation .
Q. 1.2. How can researchers confirm the stereochemical integrity of the oxolan-2-yl moiety?
- X-ray crystallography : Resolve absolute configuration using single-crystal diffraction, especially for the oxolane ring and phosphoryl linkages .
- Circular dichroism (CD) spectroscopy : Correlate Cotton effects with known stereoisomers of similar adenine derivatives .
- Molecular dynamics simulations : Validate spatial arrangement using force fields parameterized for phosphorylated nucleosides .
Q. 1.3. What analytical techniques are critical for characterizing purity and stability?
- Ion-pair reversed-phase HPLC with UV detection (260 nm for adenine absorption) to assess hydrolytic degradation of the sulfanyl-phosphinic acid group .
- Tandem MS/MS to identify degradation products, such as desulfurized analogs or phosphate hydrolysis byproducts .
- Differential scanning calorimetry (DSC) to evaluate thermal stability, particularly for the methylamino-phenyl carbonyloxy group .
Advanced Research Questions
Q. 2.1. How can computational modeling elucidate the compound’s interaction with P2Y purinergic receptors?
- Molecular docking (AutoDock Vina) : Screen against P2Y receptor subtypes (e.g., P2Y₁₂) using homology models derived from cryo-EM structures .
- Free-energy perturbation (FEP) : Quantify binding affinity differences between this compound and AR-C67085, a known P2Y antagonist, focusing on the sulfanyl-phosphinic acid’s role in receptor desensitization .
- MD simulations (AMBER) : Assess conformational stability of the methylamino-phenyl group in the receptor’s hydrophobic pocket over 100-ns trajectories .
Q. 2.2. What experimental strategies resolve contradictions in reported bioactivity data across cell lines?
- Dose-response profiling : Use HEK293 cells overexpressing P2Y isoforms to isolate receptor-specific effects from off-target interactions .
- Metabolomic profiling (LC-HRMS) : Identify intracellular metabolites (e.g., adenosine analogs) that may compete with the compound’s activity .
- Knockout models (CRISPR-Cas9) : Validate target engagement by comparing wild-type vs. P2Y₁₂⁻/⁻ macrophages in cAMP inhibition assays .
Q. 2.3. How can machine learning optimize reaction conditions for scaled synthesis?
- Bayesian optimization : Train models on historical data (e.g., solvent polarity, catalyst loading) to predict yields of sulfur-phosphorus coupling steps .
- High-throughput robotic screening : Test 96 reaction conditions in parallel, varying temperature (0–50°C) and Pd/C catalyst ratios (0.1–5 mol%) .
- SHAP analysis : Interpret feature importance (e.g., solvent dielectric constant >70 enhances sulfanyl group stability) .
Q. 2.4. What in vivo models are suitable for assessing pharmacokinetics and toxicity?
- Rodent microdosing studies (⁹⁹mTc-labeled analog) : Track biodistribution via SPECT/CT imaging, focusing on renal clearance pathways due to phosphoryl-sulfanyl hydrophilicity .
- CYP450 inhibition assays : Screen for drug-drug interaction risks using human liver microsomes and LC-MS/MS metabolite detection .
- Zebrafish embryotoxicity tests (FET) : Evaluate developmental toxicity at 1–100 μM concentrations, correlating with adenosine receptor modulation .
Methodological Considerations for Data Interpretation
Q. 3.1. How to address discrepancies in crystallographic vs. solution-phase structural data?
Q. 3.2. What statistical frameworks are robust for analyzing dose-dependent cytotoxicity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
